4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID

カタログ番号 B577333

CAS番号:

13577-26-9

分子量: 373.984

InChIキー: OOFIFDTVRIMVFK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

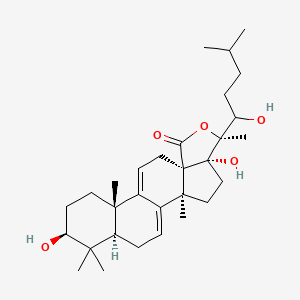

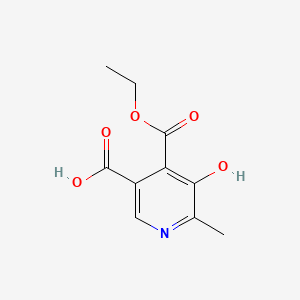

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is a chemical compound with the molecular formula C12H6Br2O4 . It is also known as 1,8-Naphthalenedicarboxylic acid, 4,5-dibromo- .

Synthesis Analysis

The synthesis of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID can be achieved through various methods. One such method involves the arylating of 4,5-dibromo-1,8-bis (dimethylamino)naphthalene with arylboronic acids under Suzuki reaction conditions . Another method involves the oxidation of acenaphthene to produce 1,8-Naphthalic anhydride, which is a precursor to the 4-chloro and 4,5-dichloro derivatives .Molecular Structure Analysis

The molecular structure of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID consists of a naphthalene core with two carboxylic acid groups at the 1 and 8 positions and two bromine atoms at the 4 and 5 positions . The molecular weight is 355.97 .Physical And Chemical Properties Analysis

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID has a melting point of 260 °C and a predicted boiling point of 522.8±40.0 °C . Its density is predicted to be 2.105±0.06 g/cm3 .科学的研究の応用

Application 1: Synthesis of Fluorescent Molecules

- Summary of the Application: 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is used in the synthesis of 4-Phenyl-1,8-naphthalimide, a fluorescent molecule. This compound has been found to be quite fluorescent in solvents such as chloroform, methanol, and ethanol .

- Methods of Application: The synthesis involves imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating . The microwave-assisted reactions were found to be faster and more efficient than reactions carried out by heating in oil-baths .

- Results or Outcomes: The fluorescent properties of 4-phenyl-1,8-naphthalimide were found to be influenced by salt concentrations, likely as a result of hydrophobic effects . While this dye does not show binding to DNA, the presence of bovine serum albumin leads to effective fluorescence quenching .

Application 2: Synthesis of Derivatives with Red Emission

- Summary of the Application: Derivatives of 1,8-Naphthalimide, synthesized from 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID, have been used as fluorescent molecules in biological, chemical, and medical fields . These derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents .

- Methods of Application: The derivatives were synthesized via an aromatic nucleophilic substitution reaction . Their photophysical properties were investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .

- Results or Outcomes: The derivatives show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 . These unique features, long emission wavelength, high solubility, and high stability in different pH media, will allow these derivatives to be used as excellent labeling reagents in the biological system .

Application 3: Preparation of Naphthalene Dicarboxylic Anhydride

- Summary of the Application: 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is used in the preparation of 4,5-dichloro- and 4,5-dibromo-naphthalene-1,8-dicarboxylic anhydride . These compounds are suitable as intermediate products for the production of vat dyes .

- Methods of Application: The process involves dissolving 1,4,5,8-naphthalenetetracarboxylic acid in water with the addition of alkali metal hydroxides, carbonates, acetates or phosphates, and then adding chlorine or bromine to the solution at temperatures between 10 and 70°C .

- Results or Outcomes: The reaction product separates out of the solution soon after the start of the reaction . After the reaction has ended, it is filtered, the filter residue is boiled up with dilute hydrochloric acid, filtered again, the filter residue is washed neutral and dried .

Application 4: Synthesis of Imide-Based Small Molecules

- Summary of the Application: 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is used in the synthesis of imide-based small molecules containing carbazole groups with Aggregation-Induced Emission (AIE) properties . These molecules have been applied in many fields such as optoelectronics, biological imaging, anti-counterfeiting and information-encryption, medical diagnosis, and chemical sensors .

- Methods of Application: The synthesis involves N-functionalization of 1,8-Naphthalimide (NI), an excellent electron-accepting chromophore . The synthesized molecules were characterized by NMR and HRMS .

- Results or Outcomes: The synthesized molecules exhibited weak fluorescence in pure DMF, with a significant AIE effect observed in the 40% water mixture and a sharp increase in fluorescence intensity was also observed . Cyclic voltammetry and thermogravimetric analysis indicated that these molecules had good electron affinity and thermal stability .

Application 5: Preparation of Optical Brighteners

- Summary of the Application: 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is used in the preparation of a large family of naphthalimides, which are used as optical brighteners .

- Methods of Application: The process involves the displacement of chloride groups on 1,8-Naphthalic anhydride (a precursor to the 4-chloro and 4,5-dichloro derivatives) by amines and alkoxides .

- Results or Outcomes: The resulting naphthalimides exhibit enhanced fluorescence in the solid or aggregated state, making them suitable for use as optical brighteners .

Application 6: Synthesis of Fluorescent Chemosensors

- Summary of the Application: 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is used in the synthesis of fluorescent chemosensors . These chemosensors are constructed using 1,8-Naphthalimide (NI), an excellent electron-accepting chromophore .

- Methods of Application: The synthesis involves N-functionalization of 1,8-Naphthalimide (NI) and the introduction of various organic moieties at the 4th position .

- Results or Outcomes: The resulting NI derivatives with Aggregation-Induced Emission (AIE) properties exhibit high fluorescence quantum yields in the solid or aggregated state . These chemosensors have been applied in many fields such as optoelectronics, biological imaging, anti-counterfeiting and information-encryption, medical diagnosis, and chemical sensors .

特性

CAS番号 |

13577-26-9 |

|---|---|

製品名 |

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID |

分子式 |

C12H6Br2O4 |

分子量 |

373.984 |

IUPAC名 |

4,5-dibromonaphthalene-1,8-dicarboxylic acid |

InChI |

InChI=1S/C12H6Br2O4/c13-7-3-1-5(11(15)16)9-6(12(17)18)2-4-8(14)10(7)9/h1-4H,(H,15,16)(H,17,18) |

InChIキー |

OOFIFDTVRIMVFK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Br)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Okermanite

14567-90-9

Neodymium, isotope of mass 148

14280-26-3

Naphthalene green

13158-69-5

Cyclopentadienyl(triethylphosphine)copper(I)

12261-30-2

![6-[(E)-(2,2-Dimethylpropylidene)amino]hexan-1-amine](/img/structure/B577269.png)

![Tetrabenzo[def,LM,grs,YZ]pyranthrene](/img/structure/B577271.png)